molecular formula C21H12FN3O2 B254478 (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Número de catálogo B254478
Peso molecular: 357.3 g/mol
Clave InChI: VUIVIGADGLPWKM-ACCUITESSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile, also known as TAK-285, is a novel small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family, which plays a crucial role in the regulation of cell growth, differentiation, and survival. HER2 overexpression is associated with various types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has shown promising results in preclinical studies as a potential therapeutic agent for HER2-positive cancers.

Mecanismo De Acción

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a reversible inhibitor of the HER2 tyrosine kinase. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of HER2 and downstream signaling molecules, such as AKT and ERK. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-overexpressing cancer cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit the proliferation of HER2-overexpressing cancer cells, with minimal effects on normal cells. This compound has also been shown to induce apoptosis and inhibit migration and invasion of HER2-positive cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and trastuzumab, in HER2-positive cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile in lab experiments include its selectivity for HER2-overexpressing cancer cells, its ability to enhance the efficacy of other anticancer agents, and its potential as a therapeutic agent for HER2-positive cancers. The limitations of using this compound in lab experiments include its low solubility and stability, its potential toxicity, and the need for further studies to optimize its dosing and administration.

Direcciones Futuras

For the research on (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile include the optimization of its pharmacokinetics and pharmacodynamics, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential as a therapeutic agent for other types of cancer. Further studies are also needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and response prediction.

Métodos De Síntesis

The synthesis of (E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves several steps, including the coupling of 2-fluorophenylboronic acid with 5-bromo-2-furaldehyde, followed by the condensation of the resulting intermediate with 4-oxo-1H-quinazoline-2-carboxylic acid. The final product is obtained by the reaction of the intermediate with propargylamine and sodium cyanoborohydride. The overall yield of the synthesis is approximately 15%.

Aplicaciones Científicas De Investigación

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has been extensively studied in preclinical models of HER2-positive cancers, including breast, ovarian, and gastric cancers. In vitro studies have shown that this compound inhibits the proliferation of HER2-overexpressing cancer cells by blocking the phosphorylation of HER2 and downstream signaling pathways. In vivo studies have demonstrated that this compound suppresses the growth of HER2-positive tumors in mouse xenograft models. This compound has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and trastuzumab, in HER2-positive cancer cells.

Propiedades

Fórmula molecular

C21H12FN3O2

Peso molecular

357.3 g/mol

Nombre IUPAC

(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H12FN3O2/c22-17-7-3-1-5-15(17)19-10-9-14(27-19)11-13(12-23)20-24-18-8-4-2-6-16(18)21(26)25-20/h1-11H,(H,24,25,26)/b13-11+

Clave InChI

VUIVIGADGLPWKM-ACCUITESSA-N

SMILES isomérico

C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N

SMILES canónico

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.